

# MAGE-A1 Nonapeptide Clinical Trials: A Comparative Guide to Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Melanoma-associated antigen 1 (MAGE-A1), a cancer-testis antigen, has emerged as a promising target for cancer immunotherapy due to its high expression in various solid tumors and limited presence in normal tissues.[1] This guide provides a comparative analysis of recent clinical trials investigating MAGE-A1 nonapeptide-targeted therapies, with a focus on T-cell receptor (TCR) engineered T-cell therapies. We also include data from trials targeting other MAGE-A family members to provide a broader context for this therapeutic approach.

## Comparative Analysis of Clinical Trial Results

The following tables summarize the quantitative data from key clinical trials involving MAGE-A targeted therapies.

## Table 1: MAGE-A1-Targeted TCR-T Cell Therapy Clinical Trials



| Trial<br>Identifier                     | Product | Target      | Phase | No. of<br>Patients       | Tumor<br>Types                                                                                                | Key<br>Efficacy<br>Results                                                                                                                                                                | Safety<br>Summar<br>y                                                                                                                                              |
|-----------------------------------------|---------|-------------|-------|--------------------------|---------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT0324<br>5206 /<br>NCT0344<br>1100[2] | IMA202  | MAGE-<br>A1 | I     | 16[3]                    | Melanom a, Squamou s Cell Carcinom a, Hepatoce Ilular Carcinom a, NSCLC, Osteosar coma, Rhabdo myosarc oma[4] | Disease control in 9/10 evaluable patients; tumor shrinkag e in 8/10 patients, including one partial response . Best overall response of stable disease in 11/16 (68.8%) patients. [3][5] | Managea ble safety profile. Most common Grade 3- 4 adverse events were cytopenia s. Cytokine release syndrom e (CRS) observed in 13 patients (one Grade 3). [3][5] |
| NCT0543<br>0555[6]                      | TK-8001 | MAGE-<br>A1 | I/II  | Approx. 48 (planned) [6] | Advance d solid tumors including melanom a, NSCLC, urothelial , breast, gastric, esophag                      | Trial is ongoing; prelimina ry efficacy data not yet fully reported. Preclinic al data showed                                                                                             | No dose-<br>limiting<br>toxicities<br>(DLTs)<br>were<br>observed<br>.[9]                                                                                           |



|                        |                         |             |   |   | eal, sarcoma, HNSCC, HCC, biliary tract, cervical, and salivary gland cancer. [7] | potent antitumor activity. [8] The trial was terminate d due to not showing the desired level of efficacy. [9] Trial                         |                                            |
|------------------------|-------------------------|-------------|---|---|-----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------|
| A phase I<br>study[10] | TCR-<br>1367 T<br>cells | MAGE-<br>A1 | I | 2 | Multiple<br>Myeloma                                                               | prematur ely closed. One patient had a minimal response with a decrease in MAGE- A1+ myeloma cells; the other had progressi ve disease. [10] | Feasible<br>for the<br>tested<br>dose.[10] |



## Table 2: Other MAGE-A Family Targeted Therapy Clinical Trials



| Trial<br>Identifier        | Product       | Target       | Phase | No. of<br>Patients | Tumor<br>Types                                                                               | Key<br>Efficacy<br>Results                                                                  | Safety<br>Summar<br>y                                                                                                                                                                                |
|----------------------------|---------------|--------------|-------|--------------------|----------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT0298<br>9064[4]<br>[11] | ADP-<br>A2M10 | MAGE-<br>A10 | I     | 10[11]             | Head and Neck Squamou s Cell Carcinom a (HNSCC) , Melanom a, Urothelial Carcinom a (UC) [11] | Best response was stable disease in 4 patients and progressi ve disease in 5 patients. [11] | Acceptab le safety profile. Most frequent Grade ≥3 adverse events were leukopeni a, lymphop enia, neutrope nia, anemia, and thromboc ytopenia. Two patients had CRS (one Grade 1, one Grade 3). [11] |
| NCT0259<br>2577[8]<br>[12] | ADP-<br>A2M10 | MAGE-<br>A10 | I     | 11[12]             | Non-<br>Small<br>Cell Lung<br>Cancer<br>(NSCLC)                                              | One partial response , 4 stable disease, 5                                                  | Acceptab le safety profile. Most frequent Grade ≥3                                                                                                                                                   |



| progressi | adverse   |
|-----------|-----------|
| ve        | events    |
| disease.  | were      |
| [8]       | lymphop   |
|           | enia,     |
|           | leukopeni |
|           | a,        |
|           | neutrope  |
|           | nia,      |
|           | anemia,   |
|           | thromboc  |
|           | ytopenia, |
|           | and       |
|           | hyponatr  |
|           | emia.     |
|           | Three     |
|           | patients  |
|           | had CRS   |
|           | (Grades   |
|           | 1, 2, and |
|           | 4).[12]   |

| NCT0079    | MAGE-     | MAGE- | III | 1345[ <mark>13</mark> ] | Stage III | Did not    | No        |
|------------|-----------|-------|-----|-------------------------|-----------|------------|-----------|
| 6445       | A3 ASCI   | A3    |     |                         | Melanom   | meet the   | treatment |
| (DERMA     | (Vaccine) |       |     |                         | a         | primary    | -related  |
| Trial)[13] |           |       |     |                         |           | endpoint   | deaths.   |
| [14]       |           |       |     |                         |           | of         | The most  |
|            |           |       |     |                         |           | significan | common    |
|            |           |       |     |                         |           | tly        | Grade ≥3  |
|            |           |       |     |                         |           | extendin   | adverse   |
|            |           |       |     |                         |           | g          | events    |
|            |           |       |     |                         |           | disease-   | were      |
|            |           |       |     |                         |           | free       | neoplas   |
|            |           |       |     |                         |           | survival   | ms,       |
|            |           |       |     |                         |           | (DFS).     | general   |
|            |           |       |     |                         |           | Median     | disorders |
|            |           |       |     |                         |           | DFS was    | and       |
|            |           |       |     |                         |           | 11.0       | administr |



months ation site
for the condition
MAGE- s, and
A3 group infections
vs. 11.2 .[13]
months
for
placebo.
[13]

# Experimental Protocols Adoptive T-Cell Receptor (TCR) Therapy (e.g., IMA202, TK-8001)

The general workflow for these trials involves several key steps:

- Patient Screening and Eligibility: Patients are screened for HLA type (typically HLA-A\*02:01)
  and MAGE-A1 expression in their tumor tissue.[4][7] Eligible patients generally have
  advanced, refractory solid tumors.[7]
- Leukapheresis: T-cells are collected from the patient's blood.[5]
- T-Cell Engineering and Expansion: The patient's T-cells are genetically modified ex vivo using a viral vector (e.g., lentivirus) to express a high-affinity TCR specific for a MAGE-A1 nonapeptide presented by the patient's HLA type.[5][9] These engineered T-cells are then expanded to a therapeutic dose.
- Lymphodepletion: Prior to infusion of the engineered T-cells, patients receive a conditioning regimen of chemotherapy (e.g., fludarabine and cyclophosphamide) to deplete existing lymphocytes and create a favorable environment for the infused T-cells to expand and persist.[5]
- T-Cell Infusion and Follow-up: The engineered TCR-T cells are infused back into the patient.
   [5] Patients are monitored for safety (e.g., cytokine release syndrome, neurotoxicity) and treatment response. In some protocols, interleukin-2 is administered to support T-cell persistence.



## MAGE-A3 Antigen-Specific Cancer Immunotherapeutic (ASCI) Vaccine (DERMA Trial)

The protocol for the DERMA trial was as follows:

- Patient Selection: Patients with completely resected, MAGE-A3-positive Stage IIIB/C melanoma were enrolled.[13][15]
- Vaccine Formulation: The vaccine consisted of recombinant MAGE-A3 protein combined with the AS15 immunostimulant.[13]
- Administration: Patients received up to 13 intramuscular injections over a 27-month period.
   The initial five doses were given at 3-week intervals, followed by eight doses at 12-week intervals.[13][15]
- Endpoints: The primary endpoint was disease-free survival.[15]

# Signaling Pathways and Experimental Workflows T-Cell Receptor (TCR) Signaling Pathway

The binding of the engineered TCR on the T-cell to the MAGE-A1 nonapeptide presented on the tumor cell's MHC molecule initiates a signaling cascade that leads to T-cell activation and tumor cell killing.[16]



Click to download full resolution via product page



TCR Signaling Cascade

### **Adoptive T-Cell Therapy Experimental Workflow**

The following diagram illustrates the process of manufacturing and administering TCR-engineered T-cells.[17]





Click to download full resolution via product page

Adoptive T-Cell Therapy Workflow



#### **Logical Comparison of Therapeutic Strategies**

This diagram provides a high-level comparison of the two main therapeutic strategies discussed.



Click to download full resolution via product page

Comparison of Therapeutic Strategies

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TCR Cell Therapy Targeting MAGE-A1 | Fred Hutchinson Cancer Center [fredhutch.org]
- 2. Immatics Initiates Second Phase I Clinical Trial of its Unique ACTengine® Platform in Patients with Advanced Solid Cancers | Immatics N.V. [investors.immatics.com]
- 3. researchgate.net [researchgate.net]

#### Validation & Comparative





- 4. Frontiers | Phase 1 Clinical Trial Evaluating the Safety and Anti-Tumor Activity of ADP-A2M10 SPEAR T-Cells in Patients With MAGE-A10+ Head and Neck, Melanoma, or Urothelial Tumors [frontiersin.org]
- 5. ASCO American Society of Clinical Oncology [asco.org]
- 6. cgtlive.com [cgtlive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase I clinical trial evaluating the safety and efficacy of ADP-A2M10 SPEAR T cells in patients with MAGE-A10+ advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of MAGE-A1-targeted T1367 T-cell receptor-based cell therapy in patients with advanced multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 Clinical Trial Evaluating the Safety and Anti-Tumor Activity of ADP-A2M10 SPEAR T-Cells in Patients With MAGE-A10+ Head and Neck, Melanoma, or Urothelial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I clinical trial evaluating the safety and efficacy of ADP-A2M10 SPEAR T cells in patients with MAGE-A10+ advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAGE-A3 immunotherapeutic as adjuvant therapy for patients with resected, MAGE-A3-positive, stage III melanoma (DERMA): a double-blind, randomised, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. ascopubs.org [ascopubs.org]
- 16. cd-genomics.com [cd-genomics.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MAGE-A1 Nonapeptide Clinical Trials: A Comparative Guide to Therapeutic Strategies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612790#mage-1-nonapeptide-clinical-trial-results-and-analysis]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com